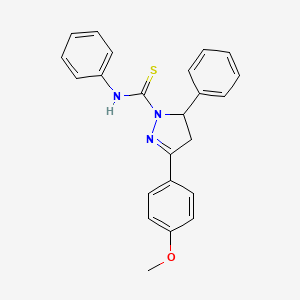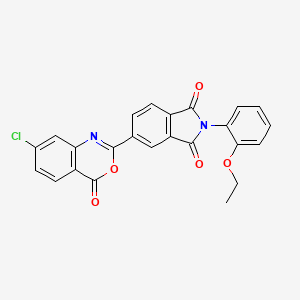![molecular formula C21H26N2O4S B4008187 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide
Descripción general
Descripción
The compound "3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide" is a part of the sulfonamide family, which is known for its versatility in chemical synthesis and significant biological activities. Sulfonamides possess a wide range of applications in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of compounds similar to "3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide" typically involves reactions that introduce the sulfonamide functionality to the molecule. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium yields a dianion, which when treated with aldehydes or ketones, provides stable γ-hydroxy amides. These γ-hydroxy amides can be converted into furanones, a related compound class (Tanaka et al., 1984).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized by various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. For example, a study on a sulfonamide compound revealed its crystallization in the monoclinic space group P21/c, demonstrating the compound's molecular geometry and vibrational frequencies, which were computed using Density Functional Theory (DFT) methods (Durgun et al., 2016).
Aplicaciones Científicas De Investigación
Application in Drug Metabolism and Biocatalysis
The compound 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide, known as LY451395, is studied for its biocatalysis in drug metabolism. Research demonstrates the use of a microbial-based surrogate biocatalytic system, involving Actinoplanes missouriensis, for producing mammalian metabolites of LY451395. This method facilitates sufficient quantity production of metabolites for structural characterization by nuclear magnetic resonance spectroscopy, assisting in clinical investigations of drug metabolites (Zmijewski et al., 2006).
Synthesis and Structural Analysis
The compound has been synthesized using the Reformatsky reaction, and its structural properties have been analyzed. For instance, its sulfonyl group's geometry and the formation of dimers through intermolecular hydrogen bonds have been studied, providing insights into its chemical behavior and potential applications in medicinal chemistry (Yu et al., 2004).
Antifungal Applications
This compound, in its derivative forms, has shown potential as an antifungal agent. For example, sulfonylamido derivatives of aminoglutethimide, which include similar structural components, exhibit moderate antifungal activities against Aspergillus and Candida spp. This suggests a potential role in developing new antifungal treatments (Briganti et al., 1997).
Pharmacokinetics and Metabolism
In the context of androgen receptor modulators, the pharmacokinetics and metabolism of similar propanamide compounds have been studied in preclinical settings. These studies provide insights into absorption, clearance, distribution, and metabolic pathways in rats, which are essential for understanding the drug's behavior in biological systems (Wu et al., 2006).
Quantum Chemical Studies
The compound has been the subject of quantum chemical studies, such as those conducted on bicalutamide, a drug for treating prostate cancer. These studies involve calculating steric energy, visualizing excited state properties, and determining the most feasible position for blocking androgen receptors, which can be pivotal in drug design (Otuokere & Amaku, 2015).
Synthesis and Properties of Polymer Materials
The sulfonyl group, a key component of the compound, has been used in synthesizing novel polymer materials. These materials exhibit unique properties like high thermal stability and low dielectric constants, which are beneficial in various industrial applications (Wang et al., 2014).
Propiedades
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-9-11-19(12-10-16)28(25,26)23-20(17-6-3-2-4-7-17)14-21(24)22-15-18-8-5-13-27-18/h2-4,6-7,9-12,18,20,23H,5,8,13-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFKWFWPKBELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC2CCCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008118.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)


![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)